N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide
Overview
Description
N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzyl group, a methylanilino group, and an oxoethoxy linkage, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes like glucokinase, enhancing their catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and potential in treating type-2 diabetes.
N-benzyl-4-(heteroaryl)methylbenzamide: Exhibits antitubercular activity and does not require activation by KatG, making it effective against drug-resistant tuberculosis.
Uniqueness
N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide is unique due to its specific structural features, such as the methylanilino group and oxoethoxy linkage, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-17-7-11-20(12-8-17)25-22(26)16-28-21-13-9-19(10-14-21)23(27)24-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJHSFBYYKSKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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